(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
(1S,4S)-2-Methylbicyclo[221]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Thionyl chloride, phosphorus tribromide
Major Products Formed
The major products formed from these reactions include ketones, alcohols, aldehydes, and various substituted derivatives of the original compound.
Scientific Research Applications
(1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and advanced materials due to its rigid bicyclic structure.
Mechanism of Action
The mechanism by which (1S,4S)-2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to, thereby modulating their activity. The pathways involved often include signal transduction cascades and metabolic processes that are influenced by the presence of the compound .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the functional groups attached to the bicyclic core.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a larger bicyclic framework and different chemical properties.
2-Hydroxy-2-methylpropiophenone: This compound has a similar molecular weight and functional groups but a different overall structure.
Uniqueness
(1S,4S)-2-Methylbicyclo[22
Properties
IUPAC Name |
(1S,4S)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)/t6-,7+,9?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHFJSOMLKXSSQ-PMDVUHRTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC1C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]2C[C@H]1C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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